2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol
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Overview
Description
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol is a compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes an azide group and a toluenesulfonyl group, making it a versatile reagent in organic synthesis and click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol typically involves multiple steps. One common method starts with the reaction of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents can be used to convert the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the azide group to an amine.
Substitution: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole linkages. The toluenesulfonyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanol: Lacks the toluenesulfonyl group, making it less versatile in certain reactions.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group instead of an azide, leading to different reactivity.
3-Azido-1-propanol: Shorter chain length and different functional groups.
Uniqueness
The presence of both the azide and toluenesulfonyl groups in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol makes it unique. This combination allows it to participate in a wider range of chemical reactions, enhancing its utility in various applications .
Properties
Molecular Formula |
C15H23N3O6S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |
InChI |
InChI=1S/C15H23N3O6S/c1-13-2-4-14(5-3-13)25(20,21)15(19)12-24-11-10-23-9-8-22-7-6-17-18-16/h2-5,15,19H,6-12H2,1H3 |
InChI Key |
SAKFPWKIQUGBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
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